

Mechanism of Action & Structural Insight

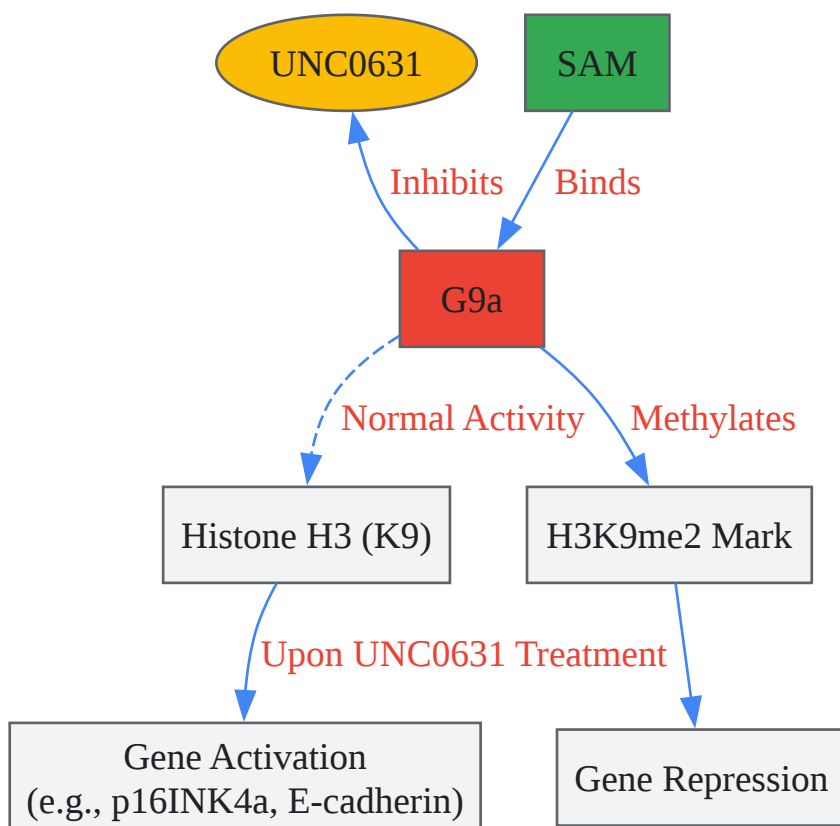
Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: UNC 0631

Cat. No.: S548266

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UNC0631 was developed through structure-based optimization to improve cellular permeability and potency over earlier G9a inhibitors like BIX01294 [1] [2]. It belongs to the 7-aminoalkoxy-quinazoline class and functions by competitively binding to the SAM cofactor pocket of G9a, thereby preventing the transfer of a methyl group to its substrate [3]. This action primarily leads to a significant reduction in the dimethylation of histone H3 at lysine 9 (H3K9me2), a repressive epigenetic mark [4] [3]. The following diagram illustrates the mechanism of UNC0631 and its downstream cellular effects:



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Mechanism of UNC0631: inhibits G9a by competing with SAM, reducing H3K9me2 and reactivating genes.

Biological Activities & Experimental Data

In cellular models, UNC0631 effectively reduces H3K9me2 levels with high potency across a broad panel of cancer cell lines and demonstrates excellent separation between its functional activity and general cytotoxicity [4] [3]. The table below details its cellular activity and selectivity profile:

Property	Experimental Data
Cellular H3K9me2 Reduction (IC₅₀)	Ranges from 18 nM to 72 nM in various cell lines (e.g., 25 nM in MDA-MB-231, 51 nM in HCT116 wt) [4]
Antiproliferative Activity (IC₅₀)	HeLa: ~1.2 μM; MCF-7: ~1.5 μM; A549: ~1.8 μM (72-hour MTT assay) [3]
Cytotoxicity (EC₅₀)	Ranges from 1.8 μM (IMR-90) to 6.4 μM (HCT116 p53 ^{-/-}) across cell lines [4]
Selectivity	No significant inhibition of EZH2, SUV39H1, or DOT1L at concentrations up to 10 μM [3]
Gene Reactivation	Upregulates G9a-repressed genes (e.g., p16INK4a, E-cadherin) [3]
Apoptosis Induction	Increases apoptotic rate in HeLa cells (e.g., from ~4.1% in control to ~15.3% at 2 μM) [3]

Recent studies have highlighted its potential in novel therapeutic avenues. For instance, a 2024 study identified UNC0631 as an upregulator of mitochondrial uncoupling protein 1 (UCP1) in brown adipocytes, suggesting a possible application in treating obesity and metabolic diseases [5]. Furthermore, a 2025 high-throughput screening study on adenoid cystic carcinoma found that UNC0631 induced significant cell death (82.5%) in non-cancer stem cell populations, highlighting its continued relevance in oncology research [6].

Detailed Experimental Protocols

For researchers aiming to utilize UNC0631 in their studies, here are detailed methodologies for key assays as described in the literature.

Enzyme Activity Assay (Radioactive) [3]

This protocol measures the direct inhibition of recombinant G9a enzyme activity.

- **Reaction System:**
 - **Buffer:** 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.
 - **Enzyme:** 20 nM recombinant G9a (or GLP) catalytic domain.
 - **Substrate:** 2 μM biotinylated histone H3 (1-21 aa) peptide.
 - **Cofactor:** 1 μM [³H]-S-adenosylmethionine (SAM).
 - **Inhibitor:** Serial concentrations of UNC0631 (e.g., 0.001-10 μM).
- **Procedure:**
 - Incubate the reaction mixture at 37°C for 60 minutes.
 - Terminate the reaction by adding 5% trichloroacetic acid (TCA).
 - Transfer the mixture to a streptavidin-coated filter plate to capture the biotinylated peptide.
 - Wash the plate with TCA and ethanol to remove unincorporated radioactivity.
 - Measure the bound radioactivity using a liquid scintillation counter.
 - Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic model.

Cellular H3K9me2 Reduction Assay (Western Blot) [3]

This protocol assesses the cellular potency of UNC0631.

- **Cell Line:** HeLa cells.
- **Culture Conditions:** DMEM medium with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.
- **Procedure:**
 - Seed cells in 6-well plates at a density of 2 × 10⁵ cells/well and allow to adhere.
 - Treat cells with a dose range of UNC0631 (e.g., 0.03 - 3 μM) for 24 hours.
 - Lyse cells in RIPA buffer supplemented with protease inhibitors.
 - Determine protein concentration using a BCA assay.
 - Separate 30 μg of total protein by 15% SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk in TBST for 1 hour.

- Incubate with primary antibodies (e.g., anti-H3K9me2, anti-total H3) overnight at 4°C.
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize bands using enhanced chemiluminescence (ECL) reagent.
- **Expected Outcome:** A dose-dependent reduction in H3K9me2 signal, with an EC₅₀ typically around 100 nM in HeLa cells, without changes in total H3 levels [3].

Cell Viability Assay (MTT) [3]

This protocol evaluates the antiproliferative and potential cytotoxic effects of UNC0631.

- **Cell Lines:** Cancer cell lines (e.g., HeLa, MCF-7, A549) and normal cells (e.g., Human Foreskin Fibroblasts, HFF).
- **Procedure:**
 - Seed cells in 96-well plates at 5×10^3 cells/well in complete medium and culture for 24 hours.
 - Add UNC0631 at various concentrations (e.g., 0.1, 0.3, 1, 2, 5 μ M) in triplicate.
 - Incubate the plates for 72 hours at 37°C and 5% CO₂.
 - Add 20 μ L of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
 - Carefully remove the supernatant and dissolve the formed formazan crystals in 150 μ L of DMSO.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability and the IC₅₀ values for proliferation inhibition.

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